molecular formula C20H33Cl2N3O3 B12723686 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-hydroxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride CAS No. 102132-04-7

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-hydroxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride

Cat. No.: B12723686
CAS No.: 102132-04-7
M. Wt: 434.4 g/mol
InChI Key: KUWSKMHNSMTNQJ-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-hydroxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-hydroxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

  • Formation of the pyrrole ring through cyclization reactions.
  • Introduction of the carboxamide group via amidation reactions.
  • Functionalization of the pyrrole ring with the hydroxy and methoxyphenyl groups.
  • Final purification and isolation of the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of high-throughput synthesis techniques.
  • Implementation of continuous flow reactors for large-scale production.
  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-hydroxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carboxamide group to an amine.

    Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield a ketone or aldehyde derivative.
  • Reduction may produce an amine derivative.
  • Substitution may result in a variety of functionalized pyrrole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving pyrrole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-hydroxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    DNA/RNA: Interaction with nucleic acids to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2-carboxamide: A simpler pyrrole derivative with similar biological activity.

    2,5-Dimethyl-1H-pyrrole-3-carboxamide: Another pyrrole derivative with different functional groups.

    N-(4-Hydroxy-3-methoxyphenyl)pyrrole-3-carboxamide: A compound with similar functional groups but different substitution patterns.

Uniqueness

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-hydroxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

102132-04-7

Molecular Formula

C20H33Cl2N3O3

Molecular Weight

434.4 g/mol

IUPAC Name

N-[3-[(4-hydroxy-3-methoxyphenyl)methylamino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;dihydrochloride

InChI

InChI=1S/C20H31N3O3.2ClH/c1-19(2)12-15(20(3,4)23-19)18(25)22-10-6-9-21-13-14-7-8-16(24)17(11-14)26-5;;/h7-8,11-12,21,23-24H,6,9-10,13H2,1-5H3,(H,22,25);2*1H

InChI Key

KUWSKMHNSMTNQJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(N1)(C)C)C(=O)NCCCNCC2=CC(=C(C=C2)O)OC)C.Cl.Cl

Origin of Product

United States

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